![molecular formula C34H26Cl2N4O3 B11686886 4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide](/img/structure/B11686886.png)
4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide
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Overview
Description
4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide is a complex organic compound that features a quinoline and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide
- 4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-bromophenyl)-4-oxobutanamide
Uniqueness
The uniqueness of 4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C34H26Cl2N4O3 |
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Molecular Weight |
609.5 g/mol |
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-N-(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C34H26Cl2N4O3/c35-23-11-14-25(15-12-23)37-30(41)17-18-31(42)40-29(21-7-3-1-4-8-21)20-28(39-40)33-32(22-9-5-2-6-10-22)26-19-24(36)13-16-27(26)38-34(33)43/h1-16,19,29H,17-18,20H2,(H,37,41)(H,38,43) |
InChI Key |
JFBYTJIJWCPTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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